molecular formula C13H11N3O2 B11624087 N'-[(phenylcarbonyl)oxy]pyridine-4-carboximidamide

N'-[(phenylcarbonyl)oxy]pyridine-4-carboximidamide

Cat. No.: B11624087
M. Wt: 241.24 g/mol
InChI Key: QXZLQVCGNJNETB-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO BENZOATE is a compound that features a combination of pyridine and benzoate moieties

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] benzoate

InChI

InChI=1S/C13H11N3O2/c14-12(10-6-8-15-9-7-10)16-18-13(17)11-4-2-1-3-5-11/h1-9H,(H2,14,16)

InChI Key

QXZLQVCGNJNETB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N

solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO BENZOATE typically involves the condensation of 4-aminopyridine with benzoyl chloride under basic conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO BENZOATE can undergo oxidation reactions, particularly at the amino group, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO BENZOATE serves as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in the development of pharmaceuticals due to its ability to interact with biological targets. It can be used as a scaffold for designing inhibitors or activators of specific enzymes or receptors.

Medicine

In medicinal chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO BENZOATE is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the material science industry, the compound can be used in the synthesis of polymers or as a precursor for the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the benzoate moiety.

    4-aminopyridine: A simpler compound with only the pyridine ring and amino group.

    Benzoyl chloride: Used as a reagent in the synthesis but lacks the pyridine component.

Uniqueness

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO BENZOATE is unique due to the combination of the pyridine and benzoate moieties, which allows for a diverse range of chemical reactions and potential applications. Its structure provides a versatile scaffold for the development of new compounds with tailored properties for specific applications.

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